(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a phosphanyl group, a naphthalene ring, and a sulfinamide moiety
Preparation Methods
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the phosphanyl group through a series of reactions involving phosphine ligands. The final step involves the formation of the sulfinamide group under controlled conditions to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. These interactions are crucial for the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar compounds include other phosphanyl-substituted naphthalene derivatives and sulfinamide-containing molecules. Compared to these, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C34H46NOPS |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38?/m0/s1 |
InChI Key |
LSXYDTHXHIQYJE-VGPLUOEVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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